![molecular formula C13H9BrF3NO2 B595182 Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate CAS No. 1242260-07-6](/img/structure/B595182.png)
Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
“Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate” is a chemical compound with the molecular formula C13H9BrF3NO2 . It is a derivative of quinoline, a class of compounds that have various pharmacological applications .
Molecular Structure Analysis
The molecular structure of “Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate” includes a quinoline core, which is a heterocyclic compound containing a benzene ring fused to a pyridine ring . The compound also contains bromine, trifluoromethyl, and ethyl carboxylate groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The compound “Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate” is a solid under normal conditions . Its molecular weight is 348.12 .Scientific Research Applications
Anticancer Applications
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a derivative of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate, exhibits moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line . It also shows weak activity against the HCT-116 human colorectal carcinoma cell line .
Reactivity Enhancement
The cytotoxic activity of this compound can be enhanced by modifying the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring .
Preparation of Novel Rare Earth Complexes
Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate, another derivative of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate, may be used in the preparation of novel rare earth (Eu 3+, Tb 3+, Gd 3+, Sm 3+ and Dy 3+) complexes .
Pharmaceutical Intermediates
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate, a related compound, is used as pharmaceutical intermediates .
Synthesis of Other Compounds
The reactions of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate with various reagents yield corresponding condensation products . These products can be used in further chemical reactions.
Antiproliferative Activity
Quinoline ring, an essential core of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate, is known for its antiproliferative activity through inhibition of different enzymes including topoisomerase .
Safety and Hazards
Safety information for “4-Bromo-6-(trifluoromethyl)quinoline”, a related compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO2/c1-2-20-12(19)9-6-18-10-4-3-7(13(15,16)17)5-8(10)11(9)14/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOPWFOKKSLPMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677915 |
Source
|
Record name | Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate | |
CAS RN |
1242260-07-6 |
Source
|
Record name | Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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